![molecular formula C16H15N3O B3142755 2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-77-1](/img/structure/B3142755.png)
2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Overview
Description
“2-Amino-5-benzyl-5-phenyl-4,5-dihydro-1H-imidazol-4-one” is a compound that belongs to the class of imidazoles . Imidazoles are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two double bonds . They are known for their broad range of chemical and biological properties . The molecular formula of this compound is C16H15N3O, and its molecular weight is 265.3098 .
Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazolones and their derivatives have demonstrated promising antibacterial and antimycobacterial properties. Researchers have explored their potential as novel agents against bacterial infections, including drug-resistant strains. These compounds interfere with essential cellular processes in bacteria, making them attractive candidates for drug development .
Anti-Inflammatory Effects
Imidazolones exhibit anti-inflammatory activity by modulating immune responses. They can inhibit pro-inflammatory cytokines and enzymes, potentially mitigating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disorders .
Antitumor Potential
Studies have investigated imidazolones as antitumor agents. Their ability to interfere with cancer cell growth, induce apoptosis, and inhibit angiogenesis makes them intriguing candidates for cancer therapy. Researchers continue to explore their mechanisms of action and evaluate their efficacy .
Antidiabetic Properties
Imidazolones have been studied for their potential in managing diabetes. They may influence glucose metabolism, insulin sensitivity, and pancreatic function. Further research aims to uncover their precise role in diabetes management .
Antioxidant Activity
These compounds exhibit antioxidant properties, scavenging free radicals and protecting cells from oxidative damage. Imidazolones could play a role in preventing age-related diseases and oxidative stress-related conditions .
Ulcerogenic Activity
Interestingly, some imidazolones possess ulcerogenic activity. Researchers have explored their effects on gastric mucosa and ulcer formation. Understanding these properties may lead to novel treatments for gastrointestinal disorders .
In addition to these six applications, imidazolones find use in various other fields, including antiviral research, trypanocidal studies, and more. Their versatile nature continues to inspire scientific investigations and drug development efforts.
For a more detailed exploration, you can refer to the comprehensive review article by Siwach and Verma . Keep in mind that ongoing research may uncover additional applications and mechanisms related to this fascinating compound.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure . They are the core of many natural products such as histidine, purine, and histamine .
Mode of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that they can have diverse effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives .
properties
IUPAC Name |
2-amino-4-benzyl-4-phenyl-1H-imidazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-15-18-14(20)16(19-15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10H,11H2,(H3,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUVIPQOTMQDRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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